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Compound of Interest

Compound Name: Alstolenine

Cat. No.: B15592832 Get Quote

An in-depth examination of the marine-derived alkaloid Aldisine and its synthetic analogs,

detailing their physicochemical properties, biological activities, and underlying mechanisms of

action. This guide provides researchers, scientists, and drug development professionals with a

comparative framework, supported by experimental data and detailed protocols, to facilitate

further investigation and application of this promising compound.

The marine natural product Aldisine, a pyrrolo[2,3-c]azepine alkaloid originally isolated from the

sponge Stylissa massa, has garnered significant attention for its diverse biological activities.

The pursuit of more potent and selective therapeutic agents has led to the chemical synthesis

of numerous Aldisine derivatives. This guide presents a comparative study of naturally sourced

Aldisine and its synthetic counterparts, offering a comprehensive overview of their properties

and potential applications.

Physicochemical Properties: A Comparative
Overview
While detailed physicochemical data for naturally isolated Aldisine is limited in publicly available

literature, studies on its synthetic derivatives provide valuable insights. The core structure of

Aldisine, with its heterocyclic rings and potential for hydrogen bonding, dictates its solubility

and interaction with biological targets. Modifications to this scaffold in synthetic derivatives can

significantly alter these properties.
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Property
Natural Aldisine
(Predicted)

Synthetic Aldisine
Derivatives

Reference

Molecular Formula C10H9N3O
Varies based on

derivatization
N/A

Molecular Weight ~187.2 g/mol Varies N/A

Solubility

Predicted to be

soluble in polar

organic solvents

Varies; modifications

can enhance solubility

in specific solvents

N/A

Hydrogen Bond

Donors/Acceptors

Possesses hydrogen

bond donor and

acceptor sites, crucial

for target interaction.

The introduction of

moieties like oxime,

oxime ether, and

hydrazone increases

the number of

hydrogen bond donors

and acceptors.[1][2][3]

[1][2][3]

Note: The data for natural Aldisine is largely predictive due to a lack of extensive experimental

characterization in the reviewed literature. The properties of synthetic derivatives are highly

dependent on the specific chemical modifications.

Biological Activity: A Head-to-Head Comparison
Both natural Aldisine and its synthetic derivatives have demonstrated a broad spectrum of

biological activities, including antiviral, larvicidal, and fungicidal effects. Synthetic modifications

have, in many cases, led to enhanced potency and a broader range of action compared to the

parent natural compound.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.shutterstock.com/search/jak-stat-pathway
https://www.researchgate.net/figure/Diagram-of-the-JAK-STAT-signaling-pathway-and-other-related-signaling-pathway-as-well-as_fig5_349952672
https://pmc.ncbi.nlm.nih.gov/articles/PMC3282412/
https://www.shutterstock.com/search/jak-stat-pathway
https://www.researchgate.net/figure/Diagram-of-the-JAK-STAT-signaling-pathway-and-other-related-signaling-pathway-as-well-as_fig5_349952672
https://pmc.ncbi.nlm.nih.gov/articles/PMC3282412/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological
Activity

Natural
Aldisine

Synthetic
Aldisine
Derivatives

Key Findings References

Antiviral (against

Tobacco Mosaic

Virus - TMV)

Exhibits antiviral

activity.

Many derivatives

show higher anti-

TMV activity than

the commercial

drug ribavirin.

Compounds 5-6

and 5-12

(acylhydrazone

derivatives)

displayed activity

comparable to

the potent

commercial

antiviral agent

ningnanmycin.[4]

Synthetic

modifications,

particularly the

introduction of

acylhydrazone

moieties,

significantly

enhance antiviral

potency.[4]

[4]

Larvicidal

(against

Mythimna

separata and

Plutella

xylostella)

Active against

lepidopteran

pests.

Most derivatives

demonstrate

significant

larvicidal effects.

Acylhydrazone

derivatives

generally show

better activity

than other

structural types.

[4]

Derivatization of

the natural

alkaloid improves

larvicidal activity.

[4]

[4]

Fungicidal

(against various

phytopathogenic

fungi)

Displays

fungicidal

properties.

Many derivatives

exhibit broad-

spectrum

fungicidal

activity. Specific

derivatives show

high inhibition

Synthetic

derivatives

demonstrate

selective and

potent fungicidal

activity against a

[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


rates against

particular fungi,

such as

Rhizoctonia

solani, Botrytis

cinerea, and

Sclerotinia

sclerotiorum.[4]

range of plant

pathogens.[4]

Antitumor

Shows antitumor

activity by

inhibiting protein

kinases.[1]

Isothiouronium-

modified

derivatives

exhibit significant

antiproliferative

activity against

various human

cancer cell lines

(prostate, non-

small cell lung,

breast, and

cervical cancer).

[5]

Synthetic

modifications can

enhance

antitumor

potency and

target specific

cancer cell lines.

[5]

[1][5]

Experimental Protocols
Isolation of Natural Aldisine from Stylissa massa
The following is a general protocol for the extraction and isolation of alkaloids from the marine

sponge Stylissa massa.

Extraction:

The wet sponge material (8.0 kg) is crushed and extracted with methanol (MeOH) four

times at room temperature.[5]

The combined methanolic extracts are concentrated under vacuum to yield a brown

residue.[5]
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Enrichment of Alkaloids:

The crude extract is subjected to silica gel vacuum liquid chromatography (VLC).[5]

Elution is performed with a gradient of petroleum ether/ethyl acetate (EtOAc) followed by

dichloromethane (CH2Cl2)/MeOH to separate lipids and other non-polar impurities.[5]

The fractions containing alkaloids are combined and evaporated to yield a crude alkaloid

extract.[5]

Purification:

Further purification is achieved through repeated column chromatography on silica gel and

Sephadex LH-20, followed by preparative high-performance liquid chromatography

(HPLC) to yield pure Aldisine.

Synthesis of Aldisine Derivatives (Acylhydrazone
Derivatives as an Example)
The synthesis of acylhydrazone derivatives of Aldisine typically involves a multi-step process

starting from a suitable precursor.

Synthesis of Intermediate Alcohol Derivative (3):

An ester derivative of Aldisine (e.g., compound 2-2) is reduced using sodium borohydride

(NaBH4) to produce the corresponding alcohol derivative.[4]

Synthesis of Acylhydrazide Derivative (4):

The alcohol derivative (3) undergoes amide formation with hydrazine to yield the

acylhydrazide derivative.[4]

Synthesis of Acylhydrazone Derivatives (5-1 to 5-16):

The acylhydrazide derivative (4) is condensed with various aromatic or aliphatic aldehydes

to create a series of hydrazone derivatives.[4]
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Mechanism of Action: Signaling Pathways
Studies have indicated that Aldisine and its derivatives exert their biological effects by

modulating key cellular signaling pathways.

MEK-1 Inhibition
Aldisine alkaloids isolated from Stylissa massa have been identified as potent inhibitors of

mitogen-activated protein kinase kinase-1 (MEK-1).[6] MEK-1 is a crucial component of the

Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
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Caption: Aldisine inhibits the MEK-1 signaling pathway.

JAK/STAT3 Signaling Inhibition
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Synthetic derivatives of Aldisine have been shown to target the Janus kinase/signal transducer

and activator of transcription 3 (JAK/STAT3) signaling pathway.[5] This pathway plays a critical

role in cancer cell proliferation, survival, and metastasis.
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Caption: Aldisine derivatives inhibit the JAK/STAT3 pathway.

Experimental Workflow
The general workflow for the discovery and evaluation of novel Aldisine derivatives involves

several key stages, from synthesis to biological testing and mechanism of action studies.
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Caption: Workflow for Aldisine derivative development.

In conclusion, both natural Aldisine and its synthetic derivatives represent a valuable class of

bioactive compounds with significant therapeutic and agrochemical potential. The ability to
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synthetically modify the Aldisine scaffold offers a powerful strategy for enhancing its biological

activity and tailoring its properties for specific applications. Further research into the

physicochemical properties of natural Aldisine and direct comparative studies with its synthetic

analogs will be crucial for fully realizing the potential of this marine-derived alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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